![molecular formula C24H14Cl2F6N2O2 B12003764 2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 374542-38-8](/img/structure/B12003764.png)
2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound characterized by the presence of dichlorobenzylidene and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate: Similar in structure but with different substituents.
(2,4-Dichlorobenzylidene)-malononitrile: Shares the dichlorobenzylidene group but has different functional groups.
Uniqueness
2-(2,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to the presence of both dichlorobenzylidene and trifluoromethylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
374542-38-8 |
|---|---|
Molecular Formula |
C24H14Cl2F6N2O2 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C24H14Cl2F6N2O2/c25-16-8-7-13(20(26)12-16)9-19(21(35)33-17-5-1-3-14(10-17)23(27,28)29)22(36)34-18-6-2-4-15(11-18)24(30,31)32/h1-12H,(H,33,35)(H,34,36) |
InChI Key |
TUNWMWGOONTLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


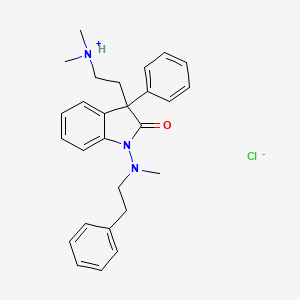
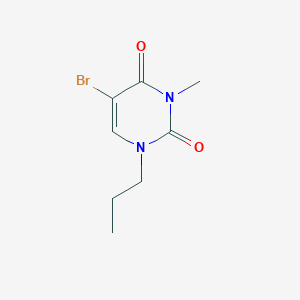

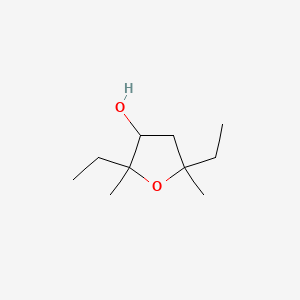
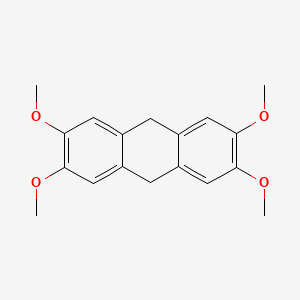


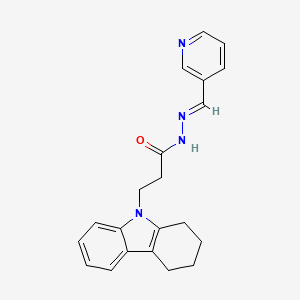
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
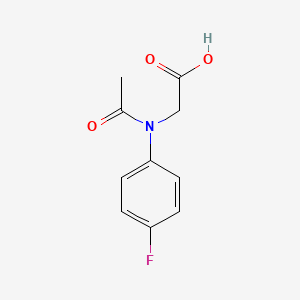
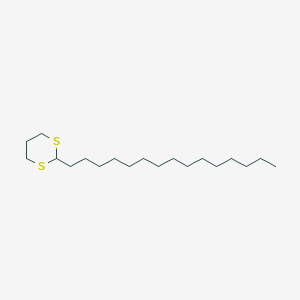
![2-methoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B12003766.png)

